4-butoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-3-4-17-28-21-11-9-20(10-12-21)23(27)24-15-13-18-5-7-19(8-6-18)22-14-16-25-26(22)2/h5-12,14,16H,3-4,13,15,17H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQCVYSTEPXRKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-butoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. Its structure includes a pyrazole ring, which is known for various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 350.45 g/mol. It features a butoxy group, a pyrazole moiety, and a benzamide structure that contribute to its biological interactions.
Biological Activity Overview
Research indicates that compounds containing pyrazole and benzamide derivatives exhibit diverse biological activities. Here are some highlighted findings:
- Antitumor Activity : Several studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
- Antimicrobial Properties : Benzamide derivatives have been evaluated for their antimicrobial efficacy. Compounds with similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria, indicating that this compound may possess similar properties .
- Insecticidal and Fungicidal Activities : The compound's structure suggests potential applications in agriculture as an insecticide or fungicide. Research on related compounds has shown effective larvicidal activity against mosquito larvae and fungicidal activity against pathogens like Pyricularia oryzae, indicating that this compound could be developed for pest control applications .
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study conducted on a series of pyrazole derivatives revealed that modifications to the benzamide structure significantly enhanced cytotoxicity against breast cancer cell lines. The introduction of the butoxy group was particularly noted for improving solubility and bioavailability, leading to increased efficacy in tumor suppression .
- Agricultural Applications : In another study, a derivative structurally similar to this compound was tested for its insecticidal properties against Aedes aegypti larvae. Results indicated a lethal concentration (LC50) of 5 mg/L, demonstrating its potential as an effective biopesticide .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table summarizes key structural and functional differences between 4-butoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide and related compounds:
Key Structural and Functional Differences
- Temano-grel (): Substituent Effects: Replacing the 4-butoxy group in the target compound with a 3-methoxy group reduces lipophilicity. The additional morpholine-ethoxy chain in temano-grel introduces hydrophilic and hydrogen-bonding capabilities, likely enhancing solubility and bioavailability. Activity: Temano-grel’s platelet aggregation inhibition suggests that the pyrazole-benzamide scaffold may interact with cyclooxygenase (COX) or P2Y12 receptors. The target compound’s butoxy chain could prolong half-life but may reduce solubility compared to temano-grel.
- Implications: Sulfonamides often target enzymes (e.g., carbonic anhydrase), whereas benzamides are more common in receptor modulation. This difference suggests divergent pharmacological pathways.
- This structural variation may shift activity from platelet inhibition to TRPV1 receptor modulation, as seen in capsaicin analogs.
Physicochemical and Conformational Analysis
- Lipophilicity: The 4-butoxy group in the target compound confers higher lipophilicity (logP ~4.5 estimated) compared to temano-grel (logP ~3.8) and the sulfonamide analog (logP ~3.5). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
Preparation Methods
Alkylation of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is reacted with 1-bromobutane in the presence of a base (e.g., K₂CO₃) to introduce the butoxy group. The reaction proceeds via an SN2 mechanism, yielding 4-butoxybenzoic acid.
Reaction Conditions
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Solvent: Dimethylformamide (DMF)
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Temperature: 80–100°C
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Duration: 12–24 hours
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Yield: 70–85%
Characterization Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.89 (d, J = 8.8 Hz, 2H, ArH), 4.02 (t, J = 6.4 Hz, 2H, OCH₂), 1.76–1.69 (m, 2H, CH₂), 1.49–1.42 (m, 2H, CH₂), 0.98 (t, J = 7.2 Hz, 3H, CH₃).
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IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C stretch).
Conversion to Acid Chloride
4-Butoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride.
Reaction Conditions
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Reagent: SOCl₂ (2.5 equiv)
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Catalyst: DMF (1–2 drops)
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Temperature: Reflux (70°C)
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Duration: 3 hours
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Yield: 90–95%
Synthesis of 2-[4-(1-Methyl-1H-Pyrazol-5-yl)Phenyl]Ethylamine
Preparation of 4-(1-Methyl-1H-Pyrazol-5-yl)Benzaldehyde
A Suzuki-Miyaura coupling between 4-bromobenzaldehyde and 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole affords the aldehyde intermediate.
Reaction Conditions
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: Na₂CO₃
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Solvent: Dioxane/Water (4:1)
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Temperature: 90°C
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Duration: 12 hours
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Yield: 65–75%
Characterization Data
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¹H NMR (400 MHz, CDCl₃) : δ 9.98 (s, 1H, CHO), 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.78 (d, J = 8.4 Hz, 2H, ArH), 7.45 (s, 1H, pyrazole-H), 6.35 (s, 1H, pyrazole-H), 3.92 (s, 3H, NCH₃).
Reductive Amination to Ethylamine
The aldehyde is converted to the ethylamine via a two-step process:
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Henry Reaction : Reaction with nitromethane to form β-nitrostyrene.
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Reduction : Hydrogenation of the nitro group to amine using H₂/Pd-C or LiAlH₄.
Step 1: Henry Reaction
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Reagents: Nitromethane, NH₄OAc
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Solvent: Ethanol
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Temperature: Reflux
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Yield: 60–70%
Step 2: Reduction
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Reagent: H₂ (1 atm), 10% Pd/C
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Solvent: Ethanol
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Temperature: 25°C
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Yield: 80–85%
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.55 (d, J = 8.0 Hz, 2H, ArH), 7.42 (d, J = 8.0 Hz, 2H, ArH), 7.25 (s, 1H, pyrazole-H), 6.30 (s, 1H, pyrazole-H), 3.90 (s, 3H, NCH₃), 3.02 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.80 (t, J = 6.8 Hz, 2H, ArCH₂).
Amide Coupling: Final Step
The amine intermediate is reacted with 4-butoxybenzoyl chloride in the presence of a base to form the target benzamide.
Reaction Conditions
-
Base: Triethylamine (2 equiv)
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C → 25°C
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Duration: 6–8 hours
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Yield: 75–85%
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.75 (d, J = 8.8 Hz, 2H, ArH), 7.50 (d, J = 8.0 Hz, 2H, ArH), 7.40 (d, J = 8.0 Hz, 2H, ArH), 7.20 (s, 1H, pyrazole-H), 6.85 (d, J = 8.8 Hz, 2H, ArH), 6.25 (s, 1H, pyrazole-H), 4.00 (t, J = 6.4 Hz, 2H, OCH₂), 3.88 (s, 3H, NCH₃), 3.65 (t, J = 6.8 Hz, 2H, NHCH₂), 2.75 (t, J = 6.8 Hz, 2H, ArCH₂), 1.70–1.65 (m, 2H, CH₂), 1.45–1.40 (m, 2H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃).
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¹³C NMR (100 MHz, CDCl₃) : δ 167.2 (C=O), 162.5 (C-O), 144.3 (pyrazole-C), 134.5–114.2 (aromatic-C), 106.5 (pyrazole-CH), 68.4 (OCH₂), 39.8 (NCH₃), 31.5 (NHCH₂), 30.2 (ArCH₂), 19.3 (CH₂), 13.8 (CH₃).
-
HRMS (ESI) : m/z [M+H]⁺ calcd. for C₂₄H₂₈N₃O₂: 398.2178; found: 398.2181.
Alternative Synthetic Routes and Optimization
Microwave-Assisted Coupling
Microwave irradiation reduces reaction times for amide bond formation. Using HATU as a coupling agent and DIPEA as a base, the reaction completes in 15–20 minutes with comparable yields (78–82%).
Solid-Phase Synthesis
Immobilization of the amine intermediate on Wang resin enables stepwise assembly, though this method is less cost-effective for large-scale production.
Challenges and Practical Considerations
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Steric Hindrance : Bulky substituents on the pyrazole ring may necessitate higher temperatures or prolonged reaction times.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is essential due to polar byproducts.
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Stability : The final compound is hygroscopic; storage under nitrogen is recommended.
Q & A
Q. Basic
- NMR Spectroscopy: ¹H and ¹³C NMR resolve the benzamide backbone and pyrazole substituents, with characteristic shifts for butoxy groups (δ ~1.3–1.8 ppm) and aromatic protons .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding interactions in crystalline forms .
How can researchers resolve discrepancies in reported biological activity data?
Q. Advanced
- Assay Standardization: Use validated protocols (e.g., enzyme inhibition assays with positive controls) to reduce variability .
- Structural-Activity Relationship (SAR) Studies: Compare analogs (e.g., pyrazole or benzamide modifications) to isolate key functional groups responsible for activity .
- Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., PubChem bioactivity entries) to identify consensus mechanisms .
What computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular Docking: Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases) by analyzing hydrophobic pockets and hydrogen-bond networks .
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .
- MD Simulations: Track conformational changes in protein-ligand complexes over nanosecond timescales to assess binding affinity .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification: Column chromatography may be impractical; switch to recrystallization or continuous-flow systems for scalability .
- Byproduct Management: Optimize stoichiometry (e.g., 1:1 molar ratios of intermediates) to reduce impurities .
- Solvent Recovery: Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .
How do structural modifications influence the compound’s pharmacokinetic properties?
Q. Advanced
- LogP Adjustments: Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility, monitored via shake-flask assays .
- Metabolic Stability: Test derivatives with deuterated methyl groups or fluorinated aryl rings to resist cytochrome P450 oxidation .
- Permeability: Use Caco-2 cell models to assess intestinal absorption and blood-brain barrier penetration .
What strategies validate the compound’s mechanism of action in disease models?
Q. Advanced
- Gene Knockdown: siRNA silencing of suspected targets (e.g., kinases) to confirm pathway involvement .
- Biomarker Analysis: Quantify downstream markers (e.g., phosphorylated proteins) via ELISA or Western blot .
- In Vivo Imaging: Fluorescently tagged analogs track tissue distribution in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
